N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride
Description
Properties
IUPAC Name |
1-N,1-N-dimethylcyclobutane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-8(2)6-3-5(7)4-6;;/h5-6H,3-4,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXNWDIHHGMSQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229625-44-8 | |
| Record name | 1-N,1-N-dimethylcyclobutane-1,3-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclobutane-1,3-diamine Synthesis: The initial step involves the synthesis of cyclobutane-1,3-diamine. This can be achieved through the reduction of cyclobutane-1,3-dione using ammonia and hydrogen in the presence of a catalyst.
Methylation: The cyclobutane-1,3-diamine is then subjected to methylation using methyl iodide or dimethyl sulfate under basic conditions to yield N1,N1-dimethylcyclobutane-1,3-diamine.
Formation of Dihydrochloride Salt: Finally, the N1,N1-dimethylcyclobutane-1,3-diamine is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic or neutral conditions.
Major Products:
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry
N1,N1-Dimethylcyclobutane-1,3-diamine dihydrochloride serves as a building block in organic synthesis and is an intermediate in the synthesis of complex molecules. Its unique structure allows it to act as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology
In biological research, this compound is investigated for its potential interactions with biological macromolecules. It has been studied for its role in developing biologically active compounds and understanding enzyme mechanisms and protein-ligand interactions.
Medicine
The compound is being explored for therapeutic applications , particularly as a precursor for drug development targeting neurological pathways. Its ability to modulate enzyme activity makes it a candidate for further pharmaceutical research.
Industry
This compound is utilized in the production of specialty chemicals and polymers. Its unique properties enhance its application in various industrial processes.
Case Study 1: Asymmetric Synthesis
In a study published by researchers focusing on asymmetric synthesis, this compound was utilized as a chiral ligand to produce enantiomerically pure compounds. The results demonstrated a significant increase in yield compared to traditional methods.
Another study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that this compound could effectively modulate enzyme activity, suggesting potential therapeutic applications.
Mechanism of Action
The mechanism of action of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a systematic comparison of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride with structurally related compounds, focusing on molecular features , synthetic applications , and biological relevance .
Core Structural Variations
Key Observations:
- Cyclobutane vs. Benzene : The cyclobutane core introduces ring strain , increasing reactivity compared to the aromatic benzene analog, which offers stability and π-π interactions .
- Chain Length and Branching : Propane/butane-based analogs exhibit greater conformational flexibility, enabling diverse coordination in metal complexes (e.g., catalysis or drug delivery) .
Key Observations:
- Click Chemistry : Propane-1,3-diamine derivatives are used in CuAAC (copper-catalyzed azide-alkyne cycloaddition) reactions to generate triazole-linked pharmaceuticals .
- Pharmaceutical Relevance : Cyclobutane-based diamines may mimic macrocyclic structures (e.g., cyclen/cyclam derivatives) but lack the ring size for metal chelation, limiting antiviral applications seen in cyclam analogs .
Key Observations:
- Salt Form : Dihydrochloride salts enhance aqueous solubility, critical for in vitro assays .
- Biological Activity : While cyclam derivatives exhibit anti-HIV activity , the target compound’s smaller ring may limit similar efficacy but could optimize blood-brain barrier penetration in neuropharmaceuticals.
Biological Activity
N1,N1-Dimethylcyclobutane-1,3-diamine dihydrochloride is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 187.11 g/mol. It is characterized by the presence of two methyl groups attached to the nitrogen atoms of a cyclobutane ring. This unique structure imparts distinct steric and electronic properties that influence its reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and engage in electrostatic interactions, which can modulate the activity of these targets. The specific pathways through which it exerts its effects depend on the context of its application .
Interaction with Biological Targets
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, potentially altering signaling pathways associated with cellular responses.
Synthetic Routes
The synthesis of this compound involves several key steps:
- Synthesis of Cyclobutane-1,3-diamine : This is typically achieved through the reduction of cyclobutane-1,3-dione using ammonia and hydrogen in the presence of a catalyst.
- Methylation : The resulting cyclobutane-1,3-diamine undergoes methylation using methyl iodide or dimethyl sulfate under basic conditions.
- Formation of Dihydrochloride Salt : Treatment with hydrochloric acid yields the dihydrochloride salt form.
Potential Applications
This compound has potential applications in:
- Organic Synthesis : It serves as a building block for synthesizing more complex molecules.
- Pharmaceutical Development : Its biological activity suggests potential uses in drug formulation, particularly in targeting specific diseases.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Q & A
Basic: What are the optimal synthetic routes for N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride, and how can purity be maximized?
Answer:
The synthesis typically involves multi-step reactions, starting with cyclobutane derivatives. Key steps include amine alkylation, dimethylation, and salt formation. For purity ≥95%, techniques like column chromatography (silica gel) or recrystallization (using ethanol/water mixtures) are recommended. Reaction conditions (e.g., anhydrous environments for alkylation steps) must be tightly controlled to minimize byproducts . Post-synthesis, analytical methods like HPLC (with UV detection) or LC-MS validate purity .
Basic: How is the structural conformation of this compound validated experimentally?
Answer:
X-ray crystallography is the gold standard for confirming stereochemistry and salt formation. For non-crystalline samples, use:
- NMR : and NMR to verify methyl group positions and cyclobutane ring geometry.
- FT-IR : To identify amine hydrochloride peaks (~2500 cm) and cyclobutane C-H stretching (~3000 cm) .
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H] at 215.16 m/z) .
Basic: What solvent systems are ideal for improving the aqueous solubility of this compound?
Answer:
The dihydrochloride salt enhances solubility in polar solvents. Optimal systems include:
- Water : Up to 50 mg/mL at 25°C.
- Ethanol/Water (1:1) : For hydrophobic reaction environments.
- DMSO : For biological assays (ensure compatibility with downstream applications). Pre-solubilization in DMSO followed by dilution into buffer minimizes aggregation .
Advanced: How can enantiomeric separation be achieved for chiral analogs of this compound?
Answer:
Chiral resolution requires:
- Chiral Chromatography : Use columns like Chiralpak IA/IB with hexane/isopropanol (90:10) and 0.1% trifluoroacetic acid.
- Derivatization : React with chiral auxiliaries (e.g., Mosher’s acid chloride) followed by HPLC separation .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
Advanced: How should researchers resolve contradictions in reactivity data (e.g., unexpected oxidation products)?
Answer:
Contradictions often arise from reaction condition variability. Mitigation strategies:
- Control Experiments : Test oxidation under inert (N) vs. aerobic conditions.
- Kinetic Studies : Monitor intermediates via time-resolved NMR or in situ FT-IR.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict thermodynamically favored pathways .
Advanced: What in silico strategies predict the compound’s interaction with biological targets (e.g., enzymes)?
Answer:
- Molecular Docking : Use AutoDock Vina with protein structures (PDB) to identify binding pockets.
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories.
- Pharmacophore Modeling : Schrödinger’s Phase to map essential interaction features (e.g., hydrogen bonds with amine groups) .
Basic: What safety protocols are recommended for handling this compound in vitro?
Answer:
- PPE : Gloves, lab coat, and goggles (amine hydrochlorides can irritate mucous membranes).
- Ventilation : Use fume hoods during weighing/solubilization.
- Waste Disposal : Neutralize with dilute HCl before aqueous disposal .
Advanced: How can researchers validate the compound’s stability under varying pH and temperature conditions?
Answer:
- Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks; analyze degradation via HPLC.
- pH Profiling : Test solubility and integrity in buffers (pH 2–12) using UV-Vis spectroscopy (λ = 260 nm) .
Advanced: What strategies optimize derivatization reactions (e.g., amide coupling) for this diamine?
Answer:
- Protection/Deprotection : Use Boc anhydride to protect one amine group before coupling.
- Coupling Agents : HATU/DIPEA in DMF for efficient amide bond formation.
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition for bioconjugation .
Basic: Which analytical techniques quantify trace impurities (e.g., residual solvents)?
Answer:
- GC-MS : Headspace analysis for solvents (e.g., dichloromethane, ethanol).
- ICP-OES : Detect heavy metals (limit: <10 ppm).
- HPLC-ELSD : For non-UV-active impurities .
Advanced: How does the cyclobutane ring strain influence the compound’s reactivity compared to cyclohexane analogs?
Answer:
Cyclobutane’s 90° bond angles increase ring strain, enhancing:
- Nucleophilicity : Amines react faster in SN2 reactions.
- Thermal Instability : Decomposition observed at >100°C (vs. cyclohexane analogs stable to 150°C). Computational studies (MP2/cc-pVTZ) quantify strain energy (~27 kcal/mol) .
Advanced: What interdisciplinary applications exist beyond organic synthesis (e.g., materials science)?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
